5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a pyrimidine derivative characterized by a partially saturated six-membered ring with amino, ethyl, and propyl substituents. Its molecular formula is C₈H₁₄N₃O₂, and it has a molecular weight of 184.22 g/mol (calculated from substituent data in ). The compound is identified by CAS No. 1343709-76-1 and InChIKey PBECMOPTPDQBRB-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-1-ethyl-3-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O2/c1-3-5-12-8(13)7(10)6-11(4-2)9(12)14/h6H,3-5,10H2,1-2H3 |
InChI Key |
PBECMOPTPDQBRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(=CN(C1=O)CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclocondensation of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions. The Biginelli reaction is a common method used for the synthesis of such tetrahydropyrimidines .
Industrial Production Methods: the Biginelli reaction, due to its simplicity and efficiency, is likely to be adapted for large-scale synthesis with appropriate modifications to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its potential as a ligand in coordination chemistry .
Biology
Medicine
Industry
Mechanism of Action
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent groups at positions 1, 3, and 5 of the tetrahydropyrimidine-dione core. Below is a detailed comparison:
Substituent Variations and Molecular Features
Key Observations:
Substituent Effects on Molecular Weight: The ethyl and propyl groups in the target compound increase its molecular weight compared to simpler analogs like 5-amino-1-methyl-tetrahydropyrimidine-dione (141.13 g/mol) .
Functional Group Diversity :
- The chloroacetyl group in introduces electrophilic reactivity, making the compound a candidate for nucleophilic substitution reactions in drug design .
- The morpholinyl group () enhances hydrogen-bonding capacity, which could improve target binding in biological systems .
Amino vs. Hydroxy Groups: Replacing the 5-amino group with a 5-hydroxy group (as in 5-hydroxyuracil, ) alters tautomeric equilibria and hydrogen-bonding patterns, critical for interactions with enzymes like dihydrofolate reductase .
Biological Activity
5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. Its unique structure, featuring an amino group and carbonyl functionalities, suggests potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is with a molecular weight of 197.24 g/mol. The compound exhibits a pyrimidine ring with carbonyl groups at positions 2 and 4 and an amino group at position 5. Ethyl and propyl substituents at positions 1 and 3 contribute to its structural complexity .
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C9H15N3O2 |
| Molecular Weight | 197.24 g/mol |
| Key Functional Groups | Amino group, carbonyl groups |
Anticancer Properties
Research indicates that 5-Amino-1-ethyl-3-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibits significant anticancer properties. It is believed to interact with specific enzymes or receptors that modulate cell proliferation and survival pathways. This interaction may lead to the inhibition of cancer cell growth by inducing apoptosis or cell cycle arrest .
The compound's mechanism likely involves:
- Enzyme Inhibition : It may inhibit topoisomerase II (Topo II) activity, which is crucial for DNA replication and transcription in cancer cells .
- Cell Cycle Arrest : Studies have shown that related compounds can induce G2/M phase arrest in cancer cells, leading to reduced proliferation .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Topoisomerase II Inhibition : A study demonstrated that derivatives of tetrahydropyrimidines exhibited potent inhibitory activity against Topo IIα and Topo IIβ, leading to significant anticancer effects in various human cancer cell lines .
- Cell Proliferation Studies : Research involving structural analogs has shown that modifications in the substituents can enhance or diminish anticancer activity. For instance, compounds with specific substitutions were found to exhibit improved solubility and metabolic stability while retaining their inhibitory effects on Topo II .
Table 2: Comparative Biological Activities
| Compound Name | Activity Type | Observations |
|---|---|---|
| 5-Amino-1-methyl-3-propyl-1,2,3,4-tetrahydropyrimidine | Anticancer | Moderate activity against multiple cancer cell lines |
| 5-Amino-3-methyl-1-propylpyrimidine | Topo II Inhibitor | Potent inhibitor with low cytotoxicity |
| 5-Amino-3-propyl-6-(3-methylphenyl)-1,2,3,4-tetrahydropyrimidine | Antiproliferative | Induces apoptosis in prostate cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
